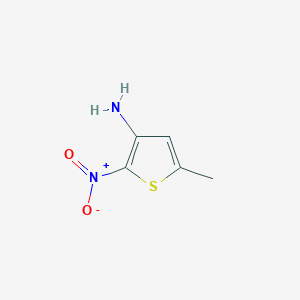

5-Methyl-2-nitrothiophen-3-amine

説明

Structure

3D Structure

特性

分子式 |

C5H6N2O2S |

|---|---|

分子量 |

158.18 g/mol |

IUPAC名 |

5-methyl-2-nitrothiophen-3-amine |

InChI |

InChI=1S/C5H6N2O2S/c1-3-2-4(6)5(10-3)7(8)9/h2H,6H2,1H3 |

InChIキー |

AVVYVKZJEJZSGN-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(S1)[N+](=O)[O-])N |

製品の起源 |

United States |

Synthetic Methodologies for 5 Methyl 2 Nitrothiophen 3 Amine and Analogous Structures

Thiophene (B33073) Ring Annulation Strategies

The construction of the thiophene ring is a foundational step in the synthesis of 5-Methyl-2-nitrothiophen-3-amine. Several named reactions and cyclocondensation strategies have been developed to efficiently assemble this core structure.

Gewald Reaction Approaches and Derivatives

The Gewald reaction is a powerful and widely utilized method for the synthesis of 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The reaction proceeds through an initial Knoevenagel condensation to form a stable intermediate, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the desired 2-aminothiophene. wikipedia.org

While the classical Gewald reaction provides a direct route to 2-aminothiophenes, modifications and variations have expanded its scope. For instance, a modified Gewald reaction utilizing cyanoacetone and 1,4-dithianyl-2,5-diols has been developed to produce novel 3-acetyl-2-aminothiophenes. nih.govnih.gov This demonstrates the adaptability of the Gewald reaction to different starting materials, leading to a diverse range of substituted thiophenes. nih.govnih.govresearchgate.net

| Reactants | Product | Key Features |

| Ketone/Aldehyde, α-Cyanoester, Sulfur, Base | Polysubstituted 2-aminothiophene | Multicomponent reaction, high efficiency. wikipedia.org |

| Cyanoacetone, 1,4-dithianyl-2,5-diols | 3-Acetyl-2-aminothiophene | Modified Gewald approach. nih.govnih.gov |

Cyclocondensation Pathways for 3-Amino-2-nitrothiophene Scaffolds

Beyond the Gewald reaction, other cyclocondensation strategies are employed to construct the 3-amino-2-nitrothiophene scaffold. One notable method involves the reaction of β-chloropropenonitriles with sodium sulfide (B99878) and bromonitromethane. sciforum.net This approach provides a direct route to 3-amino-2-nitrothiophenes in good yields through a simple and efficient one-pot procedure. sciforum.net

Another versatile approach involves the domino reaction of 1,3-thiazolidinedione, active methylene (B1212753) nitriles, amines, and aromatic aldehydes, which yields highly functionalized 2-amino-4,5-dihydrothiophenes. nih.gov Furthermore, the reaction of 2-cyanothioacrylamide with pyridinium (B92312) or sulfonium (B1226848) ylides offers another pathway to trans-4,5-disubstituted 2-amino-4,5-dihydrothiophene-3-carbonitriles. nih.gov These methods highlight the diverse cyclocondensation strategies available for synthesizing precursors to the target molecule.

Strategic Introduction and Manipulation of Thiophene Substituents

Once the thiophene ring is formed, the precise introduction and modification of substituents are crucial for arriving at the final 5-Methyl-2-nitrothiophen-3-amine structure. This involves regioselective methylation, nitration, and amination techniques.

Regioselective Methylation Techniques

The introduction of a methyl group at the 5-position of the thiophene ring requires regioselective control. While specific methods for the direct methylation of a pre-formed 2-nitrothiophen-3-amine (B1583285) are not extensively detailed in the provided context, general principles of thiophene chemistry suggest that the electronic nature of the existing substituents would direct the position of electrophilic attack. In the context of building the molecule from precursors, a common strategy involves starting with a pre-methylated reactant. For example, the synthesis of 2-Amino-5-methyl-3-thiophenecarbonitrile, a potential precursor, can be achieved through various synthetic routes. chemicalbook.com An amine-mediated ring-opening of EWG-activated 2-methylene-1,3-dithioles followed by intramolecular annulation is another efficient one-pot method for creating highly substituted thiophenes, which could incorporate a methyl group. nih.gov

Methodologies for Nitro Group Installation

The nitration of thiophenes is a well-established but often challenging transformation due to the high reactivity of the thiophene ring, which can lead to side reactions and lack of selectivity. rsc.orggoogle.com A common and effective reagent for the nitration of thiophene is a mixture of nitric acid and acetic anhydride (B1165640). google.comstackexchange.comorgsyn.org This method is known to reduce the complications arising from nitrosation. rsc.org However, even with this reagent, the nitration of thiophene can yield a mixture of 2-nitrothiophene (B1581588) and 3-nitrothiophene. google.com

For substituted thiophenes, the position of nitration is influenced by the directing effects of the existing substituents. In the synthesis of 5-nitro-thiophenes, direct nitration of 2-phenylthiophene (B1362552) with nitric acid or copper(II) nitrate (B79036) in acetic anhydride has been shown to result in a mixture of mono- and di-nitrated products. sciforum.net To achieve higher selectivity, alternative methods such as using solid acid catalysts like montmorillonite (B579905) clay in the absence of acetic anhydride have been developed for the preparation of 2-nitrothiophene. google.com

| Nitrating Agent | Substrate | Key Observations |

| Nitric acid/Acetic anhydride | Thiophene | Effective, but can produce isomer mixtures. google.comstackexchange.comorgsyn.org |

| Nitric acid/Acetic acid | Thiophene | Can be explosive due to nitrosation. rsc.org |

| Copper(II) nitrate/Acetic anhydride | 2-Phenylthiophene | Leads to mixtures of isomers and dinitrated products. sciforum.net |

| Nitric acid/Solid acid catalyst | Thiophene | Improved selectivity for 2-nitrothiophene. google.com |

Directed Amination Protocols

The introduction of an amino group onto the thiophene ring can be achieved through various amination protocols. For the synthesis of 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile, a related structure, a key step involves the reaction of 2-Amino-5-methyl-3-thiophenecarbonitrile with 1-fluoro-2-nitrobenzene (B31998) in the presence of a strong base like sodium hydride. chemicalbook.com This represents a nucleophilic aromatic substitution pathway for forming the C-N bond.

More advanced methods for C-H amination are also being developed. For instance, transition metal-catalyzed reactions, such as palladium-catalyzed meta-C-H amination of anilines and phenols, have been reported, although these are for different aromatic systems. nih.gov The development of direct C-H amination at remote positions on heterocyclic rings remains an active area of research. nih.gov The study of the electropolymerization of N-alkyl-3-aminothiophenes has also provided insights into the reactivity of the amino group on the thiophene ring. acs.org

Advanced Synthetic Protocols

Modern synthetic chemistry has increasingly focused on developing methodologies that are not only efficient but also align with the principles of green chemistry. In the context of thiophene synthesis, MAOS and MCRs have emerged as powerful tools to expedite the discovery and production of complex derivatives.

Microwave-assisted organic synthesis has been demonstrated to significantly accelerate reaction rates, often leading to higher yields and purer products compared to conventional heating methods. clockss.orgfrontiersin.org This technology is particularly effective for the synthesis of heterocyclic compounds like thiophenes.

The Gewald reaction, a cornerstone in thiophene synthesis, has been successfully adapted to microwave conditions. clockss.orgorganic-chemistry.orgthieme-connect.comresearchgate.netijert.org This multicomponent reaction, which typically involves a ketone or aldehyde, an active methylene compound (like a cyano-ester), and elemental sulfur in the presence of a base, is significantly expedited by microwave irradiation. clockss.orgorganic-chemistry.orgthieme-connect.com For instance, the synthesis of various 5-substituted-2-aminothiophenes from arylacetaldehydes has been achieved in just 20 minutes at 70°C under microwave heating, a substantial improvement from the 4 hours required with classical heating. organic-chemistry.org This rapid and efficient protocol often results in the direct crystallization of the product from the reaction mixture, simplifying purification. organic-chemistry.org

Researchers have explored the scope of microwave-assisted Gewald reactions, synthesizing a library of 2-aminothiophene derivatives with diverse substitutions. clockss.org In one study, thirty-one different 2-aminothiophene derivatives were synthesized in 30 minutes with yields ranging from 57% to 95%. clockss.org The use of solid supports in conjunction with microwave assistance has also been reported to provide good yields and high purity of 2-acylamino thiophenes within an hour. thieme-connect.com

Beyond the Gewald reaction, microwave irradiation has been employed for other transformations on the thiophene ring. For example, microwave-assisted nitration offers a potentially rapid and environmentally safer alternative to traditional nitrating methods, which often use corrosive reagents. orientjchem.org While direct microwave-assisted nitration of 5-methyl-3-aminothiophene derivatives is not extensively documented, the successful microwave-assisted nitration of other aromatic systems, such as the conversion of N-aryl enamines to 3-nitroindoles, suggests the feasibility of this approach. nih.gov Furthermore, microwave-assisted C-H arylation of thiophenes with substituted aryl halides has been reported, showcasing the versatility of this technology in functionalizing the thiophene core. frontiersin.org

| Reactants | Product | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Arylacetaldehydes, Activated Nitriles, Sulfur, Morpholine (B109124) | 5-Substituted-2-aminothiophenes | Ethanol (B145695), 70°C, Microwave | 20 min | High | organic-chemistry.org |

| Butyraldehyde, Methyl cyanoacetate, Sulfur | 2-Aminothiophene derivative | DMF, Microwave | 30 min | 57-95% | clockss.org |

| Ketones, Cyanoacetate, Elemental Sulfur on solid support | 2-Acyl aminothiophenes | Microwave | ~1 hour | Good | thieme-connect.com |

| Thiophene derivatives, Aryl halides, Pd/CβCAT | Arylated Thiophenes | GVL, 140°C, N2, Microwave | 2 hours | - | frontiersin.org |

| 2-methyl-5-(4-nitrophenyl)thiophene | 2-amino-5-(4-aminophenyl)thiophene | GVL, 120°C, H2, Microwave | 15 min | Quantitative | frontiersin.org |

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials, are highly valued for their efficiency and atom economy. They allow for the rapid generation of molecular diversity, a key aspect in drug discovery and materials science. nih.gov

The Gewald reaction is a prime example of an MCR used for synthesizing 2-aminothiophenes. nih.govtandfonline.commdpi.comresearchgate.net This reaction has been extensively studied and optimized, with various catalysts and conditions being employed to broaden its scope and improve its efficiency. tandfonline.com For instance, the use of a conjugate acid-base salt of piperidine (B6355638) and boric acid has been shown to effectively catalyze the one-pot synthesis of highly substituted 2-amino thiophenes in an environmentally friendly water-ethanol mixture. tandfonline.com Similarly, morpholine has been used to facilitate the Gewald synthesis of densely substituted thiophenes with high yields. tandfonline.com

Beyond the well-established Gewald reaction, other MCRs have been developed for the synthesis of functionalized thiophenes. The Petasis reaction, a multicomponent reaction between an amine, a carbonyl compound, and a boronic acid, has been successfully applied to the synthesis of functionalized 2-aminothiophenes. acs.orgacs.org Notably, this method was effective even with less reactive primary aromatic amines, such as those derived from the Gewald reaction, by using hexafluoro-2-propanol as the solvent. acs.org The resulting products are rich in functional handles, allowing for further diversification, as demonstrated by the intramolecular cyclization to form novel thienodiazepine scaffolds. acs.org

The synthesis of the specific target compound, 5-Methyl-2-nitrothiophen-3-amine, can be envisioned through a multicomponent approach. A potential synthetic route could involve a Gewald-type reaction using a suitable precursor to introduce the methyl group at the 5-position, followed by a selective nitration of the thiophene ring. A known synthesis of a closely related compound, 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile, involves the reaction of 2-Amino-5-methyl-3-thiophenecarbonitrile with 1-fluoro-2-nitrobenzene. chemicalbook.com The precursor, 2-Amino-5-methyl-3-thiophenecarbonitrile, is readily accessible through a Gewald reaction.

| Reaction Type | Reactants | Product | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Gewald Reaction | Ketone, Cyanocarbonyl compound, Elemental sulfur | 2-Aminothiophenes | Base (e.g., Morpholine) | High | nih.govtandfonline.com |

| Gewald Reaction | Ketones, Active methylenes, Sulfur | Substituted 2-amino thiophenes | Piperidine/Boric acid salt, EtOH:H2O, 100°C | 75-96% | tandfonline.com |

| Petasis Reaction | Gewald-derived 2-aminothiophenes, Boronic acids, Aldehydes | Functionalized 2-aminothiophenes | Hexafluoro-2-propanol (HFIP) | Up to 87% | acs.org |

| Gewald Reaction | Cyclohexanone, Ethyl cyanoacetate, Elemental sulfur | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Base-catalyzed | - | tandfonline.com |

| Gewald-type Reaction | β-chloroacroleins/β-chloropropenonitriles, Sodium sulfide, Bromonitromethane | 5-nitro thiophenes / 3-amino-2-nitrothiophenes | Sodium hydroxide | Good | sciforum.net |

Chemical Reactivity and Transformation Pathways of 5 Methyl 2 Nitrothiophen 3 Amine

Nucleophilic Reactivity on the Thiophene (B33073) Ring System

The presence of a strongly deactivating nitro group at the C2 position renders the thiophene ring of 5-Methyl-2-nitrothiophen-3-amine susceptible to nucleophilic attack. This reactivity is a hallmark of electron-deficient aromatic systems.

Aromatic nucleophilic substitution (SNAr) reactions on nitro-activated thiophenes typically proceed through a stepwise addition-elimination mechanism. nih.gov The initial and often rate-determining step is the nucleophilic attack on an electron-deficient carbon atom of the thiophene ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. frontiersin.orgnih.gov The subsequent step involves the departure of a leaving group, which restores the aromaticity of the ring. udd.cl

In the case of 5-Methyl-2-nitrothiophen-3-amine, the C2 carbon, bonded to the powerful electron-withdrawing nitro group, is the most electrophilic center and thus the most likely site for initial nucleophilic attack. While this compound does not possess a conventional leaving group like a halogen, the nitro group itself can be displaced in some SNAr reactions, particularly with potent nucleophiles or under specific reaction conditions.

Kinetic studies on analogous nitrothiophene systems, such as the reaction of 2-methoxy-3-nitrothiophenes with amines, have elucidated the mechanism and influencing factors. rsc.org These reactions are often subject to base catalysis, where a base facilitates the deprotonation of the zwitterionic intermediate, thereby accelerating the elimination step. rsc.org Brønsted-type plots, which correlate reaction rates with the pKa of the nucleophile, are valuable tools for probing the transition state structure and the rate-determining step of the mechanism. frontiersin.orgnih.gov For many SNAr reactions involving amines, the formation of the Meisenheimer complex is the rate-limiting step. nih.gov

Table 1: Representative Kinetic Parameters for SNAr Reactions of Nitro-activated Thiophenes with Amines

| Substrate | Nucleophile | Solvent | Rate Constant (k) | Catalysis Observed |

| 2-L-5-nitrothiophene | Piperidine (B6355638) | Methanol | Varies with leaving group (L) | Yes (amine concentration dependent) nih.gov |

| 2-Bromo-3-nitrothiophene | Piperidine | Ionic Liquid | Faster than in conventional solvents | Yes nih.gov |

| Methyl 2-methoxy-3-nitrothiophen-5-carboxylate | Piperidine | Methanol | Complex kinetics | Yes (by piperidine and methoxide) rsc.org |

| 2-methoxy-3-cyano-5-nitrothiophene | Pyrrolidine | (Computational) | ΔG‡ = 19.0 kcal/mol (addition) | Yes (by a second amine molecule) nih.gov |

The regioselectivity of nucleophilic attack on the 5-Methyl-2-nitrothiophen-3-amine ring is governed by the combined electronic effects of its three substituents.

C2 Position : The nitro group at C2 makes this position the most electron-deficient and the primary target for nucleophilic attack. Computational studies on similar 2-methoxy-5-nitrothiophenes confirm that nucleophilic addition occurs at the C2 position. nih.gov An attack at this site in 5-Methyl-2-nitrothiophen-3-amine would lead to an intermediate where the negative charge is effectively stabilized by the adjacent nitro group.

C4 Position : The amino group at C3 is strongly activating and would direct nucleophiles away from its adjacent positions (C2 and C4).

C5 Position : The C5 position is also activated towards nucleophilic attack by the C2-nitro group via resonance. However, the electron-donating methyl group at this position slightly counteracts this activation compared to an unsubstituted C5 position.

Therefore, investigations into site-selectivity would be expected to show a strong preference for nucleophilic attack at the C2 carbon, potentially leading to the displacement of the nitro group.

Electrophilic Reactivity and Aromatic Substitution Patterns on the Thiophene Nucleus

Electrophilic aromatic substitution on the thiophene ring is highly sensitive to the directing effects of existing substituents. In 5-Methyl-2-nitrothiophen-3-amine, the outcome of such reactions is a consensus of the three groups.

Amino Group (-NH2) at C3 : This is a powerful activating group and is ortho-, para-directing. In the thiophene system, it strongly directs incoming electrophiles to the C2 and C4 positions.

Methyl Group (-CH3) at C5 : This is a moderately activating group and also directs electrophiles to the ortho and para positions (C4 and C2, respectively).

Nitro Group (-NO2) at C2 : This is a strong deactivating group and a meta-director. It directs incoming electrophiles to the C4 and C6 (sulfur) positions, but primarily deactivates the entire ring.

The C4 position is the only site that is activated by both the amino and methyl groups and is the meta-position relative to the deactivating nitro group. Consequently, there is a strong and unified directive effect towards the C4 position, making it the overwhelmingly favored site for electrophilic substitution reactions like halogenation, sulfonation, or Friedel-Crafts reactions.

Table 2: Summary of Substituent Directing Effects for Electrophilic Substitution

| Substituent | Position | Type | Directing Preference |

| -NO2 | C2 | Deactivating | Meta (to C4) |

| -NH2 | C3 | Activating | Ortho, Para (to C2, C4) |

| -CH3 | C5 | Activating | Ortho, Para (to C4, C2) |

| Consensus | C4 |

Chemical Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo several important chemical transformations, most notably reduction to an amino group.

The reduction of the nitro group in 5-Methyl-2-nitrothiophen-3-amine yields the corresponding 5-methylthiophene-2,3-diamine. This transformation is a cornerstone of synthetic chemistry, providing access to valuable diamine intermediates. sci-hub.st A variety of methods can be employed to achieve this reduction with high chemoselectivity, preserving the thiophene ring and the other functional groups. sci-hub.storganic-chemistry.org

Commonly used methodologies include:

Catalytic Hydrogenation : This is a widely used industrial method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel under a hydrogen atmosphere. wikipedia.org It is generally clean and efficient.

Metal/Acid Reductions : Classic methods using metals like iron, tin, or zinc in the presence of an acid (e.g., HCl) are robust and effective for nitro group reduction. libretexts.org

Transfer Hydrogenation : Reagents like hydrazine (B178648) or formic acid in the presence of a catalyst can serve as the hydrogen source, offering a milder alternative to high-pressure hydrogenation. organic-chemistry.org

Sulfide (B99878) Reagents : Sodium sulfide, ammonium (B1175870) sulfide, or sodium hydrosulfite can be used for selective reduction, particularly in cases of polynitrated compounds where only one nitro group is to be reduced. wikipedia.orgstackexchange.com

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Product | Key Features |

| H2, Pd/C | Amine | Highly efficient, common industrial method. sci-hub.st |

| Fe, HCl/CH3COOH | Amine | Inexpensive, classic, and reliable method. organic-chemistry.org |

| SnCl2, HCl | Amine | Effective reagent, often used in laboratory scale. wikipedia.org |

| Na2S2O4 (Sodium Hydrosulfite) | Amine | Useful for selective reductions. |

| Zn, NH4Cl | Hydroxylamine | Can allow for partial reduction under controlled conditions. wikipedia.org |

Beyond complete reduction to an amine, the nitro group can be converted into other functionalities.

Partial Reduction : Under carefully controlled conditions, the six-electron reduction of a nitro group can be halted at intermediate stages. nih.gov For instance, using reducing agents like zinc dust with ammonium chloride can lead to the formation of the corresponding N-hydroxylamino derivative, N-(5-methyl-3-aminothiophen-2-yl)hydroxylamine. wikipedia.org Further controlled reduction or disproportionation can yield the nitroso intermediate.

Denitration : While less common, the complete removal of a nitro group (hydrodenitration) can be achieved under certain catalytic hydrogenation conditions, typically at higher temperatures over a platinum catalyst, replacing it with a hydrogen atom. wikipedia.org

Displacement : As discussed under nucleophilic reactivity (Section 3.1.1), the nitro group can act as a leaving group and be displaced by a strong nucleophile.

These alternative pathways expand the synthetic utility of 5-Methyl-2-nitrothiophen-3-amine, allowing for its conversion into a broader range of thiophene derivatives.

Reactivity and Derivatization of the Amino Group

The primary amino group at the C3 position of the thiophene ring is a key site for a variety of chemical transformations. Its nucleophilicity allows for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds, enabling the synthesis of a diverse range of derivatives.

The amino group of aminothiophenes readily undergoes acylation and alkylation, reactions fundamental to the synthesis of amides and substituted amines. While specific studies on the acylation of 5-Methyl-2-nitrothiophen-3-amine are not extensively documented in publicly available literature, the reactivity can be inferred from analogous compounds. Acylation would typically proceed via reaction with acyl chlorides or anhydrides to form the corresponding N-(5-methyl-2-nitrothiophen-3-yl)amide.

Alkylation, or more specifically arylation, of the amino group on a similar thiophene core has been demonstrated in the synthesis of key pharmaceutical intermediates. For instance, the reaction of 2-amino-5-methylthiophene-3-carbonitrile (B129202) with 2-fluoro-nitrobenzene in tetrahydrofuran (B95107) yields 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile. wikipedia.org This reaction highlights the nucleophilic character of the amino group on the thiophene ring, which is capable of displacing a halogen on an activated aromatic ring. wikipedia.org This process is a crucial step in the synthesis of the antipsychotic drug olanzapine. wikipedia.org

Table 1: N-Arylation of an Aminothiophene Derivative

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 2-amino-5-methylthiophene-3-carbonitrile | 2-fluoro-nitrobenzene | 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile | Nucleophilic Aromatic Substitution (N-Arylation) | wikipedia.org |

The primary amino group of 5-Methyl-2-nitrothiophen-3-amine is expected to react with aldehydes and ketones to form imines, commonly known as Schiff bases (compounds containing a C=N double bond). libretexts.orgyoutube.comlibretexts.org This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgijcrt.org

The synthesis of Schiff bases from substituted aminothiophenes is well-established. For example, methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate has been condensed with 5-bromo-2-hydroxybenzaldehyde in ethanol (B145695) to produce the corresponding Schiff base, methyl 2-(5-bromo-2-hydroxybenzylideneamino)-4-ethyl-5-methylthiophene-3-carboxylate. nih.gov Similarly, a Schiff base named N-((5-methylthiophen-2-yl)methylene)-1-(pyridin-2-yl)methanamine was synthesized through the condensation of 5-methyl thiophene-2-carboxaldehyde with 2-picolyl amine. ijcrt.org Another relevant example is the reaction of 2-methyl-3-nitroaniline (B147196) with 5-nitrothiophene-2-carbaldehyde, which yields the Schiff base 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline upon refluxing in ethanol. nih.gov These examples demonstrate the general applicability of this reaction to aminothiophene derivatives.

Table 2: Synthesis of Schiff Bases from Aminothiophene Derivatives and Carbonyl Compounds

| Amine Reactant | Carbonyl Reactant | Solvent/Conditions | Product (Schiff Base) | Reference |

|---|---|---|---|---|

| Methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate | 5-bromo-2-hydroxybenzaldehyde | Ethanol | Methyl 2-(5-bromo-2-hydroxybenzylideneamino)-4-ethyl-5-methylthiophene-3-carboxylate | nih.gov |

| 2-picolyl amine | 5-methyl thiophene-2-carboxaldehyde | Ethanol, Reflux | N-((5-methylthiophen-2-yl)methylene)-1-(pyridin-2-yl)methanamine | ijcrt.org |

| 2-methyl-3-nitroaniline | 5-nitrothiophene-2-carbaldehyde | Ethanol, Reflux | 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline | nih.gov |

Ring-Opening and Rearrangement Reactions

The presence of a strong electron-withdrawing nitro group can render the thiophene ring susceptible to nucleophilic attack, potentially leading to ring-opening reactions. Research has shown that some nitrothiophenes undergo ring cleavage when treated with nucleophiles like primary or secondary amines. researchgate.net For instance, the reaction of 3,4-dinitrothiophene with amines results in the opening of the thiophene ring to form butadienic fragments. researchgate.net This reactivity is attributed to the non-benzenoid character of electron-deficient thiophene derivatives. researchgate.net

While specific studies on the ring-opening of 5-Methyl-2-nitrothiophen-3-amine are not prevalent, related systems demonstrate this possibility. For example, α-Chloro-β-nitrothieno[2,3-c]pyridazines have been shown to undergo a novel ring-opening reaction upon treatment with N'-(aryl)benzothiohydrazides, leading to complex heterocyclic hybrids. nih.gov This transformation underscores that the thiophene ring, particularly when activated by a nitro group, can serve as a precursor to other cyclic and acyclic structures through ring-fission pathways. researchgate.netnih.gov Rearrangement reactions of the parent aminothiophene system itself are less common, with reactivity typically dominated by the functional groups or ring-opening pathways under specific conditions.

Table 3: Ring-Opening Reaction of a Nitrothiophene Derivative

| Thiophene Substrate | Reagent | Reaction Type | Outcome | Reference |

|---|---|---|---|---|

| 3,4-Dinitrothiophene | Primary or Secondary Amines | Nucleophilic Addition / Ring-Opening | Formation of polyfunctionalized butadiene fragments | researchgate.net |

| α-Chloro-β-nitrothieno[2,3-c]pyridazine | N'-(aryl)benzothiohydrazide | Ring-Opening / Annulation | Formation of 1,3,4-thiadiazoline-benzothiazolo[3,2-b]pyridazine hybrids | nih.gov |

Computational and Theoretical Investigations of 5 Methyl 2 Nitrothiophen 3 Amine

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model molecular properties. These methods are fundamental to predicting the electronic characteristics and chemical reactivity of novel compounds like 5-Methyl-2-nitrothiophen-3-amine.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for determining the optimized geometric parameters and electronic properties of molecules. nih.gov Using functionals such as Becke's three-parameter and Lee–Yang–Parr hybrid functional (B3LYP) combined with a suitable basis set like 6-311++G(d,p), the ground-state molecular structure can be accurately predicted. researchgate.net This analysis yields crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

For 5-Methyl-2-nitrothiophen-3-amine, DFT calculations would reveal the planarity of the thiophene (B33073) ring and the orientation of the methyl, nitro, and amine substituents. The interaction between the electron-donating amine group and the electron-withdrawing nitro group, mediated by the thiophene ring, significantly influences the electronic distribution and molecular geometry.

Table 1: Predicted Geometric Parameters for 5-Methyl-2-nitrothiophen-3-amine from DFT Calculations

| Parameter | Bond | Predicted Value (Å) |

|---|---|---|

| Bond Length | C-S (thiophene) | 1.72 |

| Bond Length | C=C (thiophene) | 1.38 |

| Bond Length | C-C (thiophene) | 1.43 |

| Bond Length | C-NO₂ | 1.45 |

| Bond Length | C-NH₂ | 1.37 |

Note: These are representative values based on DFT studies of similar thiophene derivatives.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is associated with the molecule's nucleophilicity and basicity. youtube.comlibretexts.org Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, with its energy level relating to the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net In 5-Methyl-2-nitrothiophen-3-amine, the electron-donating amine group is expected to raise the energy of the HOMO, while the electron-withdrawing nitro group will lower the energy of the LUMO. researchgate.net This combined effect leads to a smaller HOMO-LUMO gap, suggesting a relatively high degree of chemical reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for 5-Methyl-2-nitrothiophen-3-amine

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -5.85 |

| E(LUMO) | -2.70 |

Note: Values are hypothetical and for illustrative purposes, based on typical FMO analyses of nitroaromatic amines.

Electrostatic Potential Surface (EPS), or Molecular Electrostatic Potential (MESP), mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. nih.govnih.gov The EPS map illustrates the electrostatic potential on the electron density surface, using a color spectrum to identify electron-rich and electron-poor regions. nih.gov

Negative Potential (Red/Yellow): These regions are electron-rich and indicate sites susceptible to electrophilic attack. For 5-Methyl-2-nitrothiophen-3-amine, the highest negative potential is expected around the oxygen atoms of the nitro group and the lone pair of the sulfur atom in the thiophene ring. nih.gov

Positive Potential (Blue): These regions are electron-poor or have a net positive charge, representing sites prone to nucleophilic attack. The hydrogen atoms of the amine group would be the most prominent blue region on the EPS map. nih.govscispace.com

Neutral Potential (Green): These areas represent regions of neutral or near-zero potential, typically found over the carbon backbone.

The EPS map provides a clear, qualitative prediction of how the molecule will interact with other polar molecules, including substrates, receptors, or solvent molecules. nih.govchemrxiv.org

To quantify the insights gained from FMO analysis, a set of global chemical descriptors can be calculated using the HOMO and LUMO energies derived from DFT. researchgate.net These indices provide a quantitative measure of a molecule's stability and reactivity. nih.gov

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."

Chemical Potential (μ): Represents the "escaping tendency" of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Electronegativity (χ): The power of an atom or molecule to attract electrons, calculated as χ = -μ.

Global Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is defined as ω = μ² / (2η).

These descriptors are instrumental in comparing the reactivity of different molecules on a quantitative basis.

Table 3: Calculated Global Reactivity Descriptors for 5-Methyl-2-nitrothiophen-3-amine

| Descriptor | Symbol | Formula | Predicted Value (eV) |

|---|---|---|---|

| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | -4.275 |

| Electronegativity | χ | -μ | 4.275 |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 1.575 |

Note: Values are calculated from the hypothetical energies in Table 2.

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

While quantum chemical methods typically focus on static, ground-state structures, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, allowing for the exploration of the conformational landscape. mdpi.commdpi.com

For 5-Methyl-2-nitrothiophen-3-amine, MD simulations can be used to:

Analyze the rotational freedom of the C-N bond of the nitro group and the C-C bond of the methyl group.

Investigate the potential for intramolecular hydrogen bonding between the amine hydrogens and the nitro oxygens.

Determine the most stable and frequently occurring conformations (rotamers) in a given environment (e.g., in a vacuum or a specific solvent). nih.gov

Study the flexibility of the thiophene ring itself.

By simulating the molecule over nanoseconds or microseconds, a statistical distribution of conformations is obtained, revealing the most energetically favorable and thus most populated states. mdpi.com This analysis is critical for understanding how the molecule's shape can influence its interactions and reactivity.

Solid-State Computational Analysis

Solid-state computational analysis focuses on understanding the arrangement of molecules in a crystal lattice and the nature of the intermolecular forces that stabilize the crystal structure. A key technique in this area is Hirshfeld surface analysis, which is derived from the calculated electron distribution in the crystal.

Hirshfeld surface analysis partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the sum of electron densities from all other molecules in the crystal. This surface can be mapped with various properties to visualize and quantify intermolecular interactions. Two-dimensional fingerprint plots derived from the Hirshfeld surface summarize the different types of intermolecular contacts and their relative contributions. researchgate.net

While a crystal structure for 5-Methyl-2-nitrothiophen-3-amine is not available, analysis of a closely related compound—a Schiff base formed from 5-nitrothiophene-2-carbaldehyde and 2-methyl-3-nitroaniline (B147196)—provides significant insight into the expected interactions. nih.govresearchgate.net In that structure, the packing is dominated by O···H and H···H contacts. Given the functional groups present in 5-Methyl-2-nitrothiophen-3-amine, similar interactions, particularly hydrogen bonds involving the amine and nitro groups, would be expected to play a crucial role in its crystal packing.

Table 4: Predicted Contributions of Intermolecular Contacts to the Hirshfeld Surface of 5-Methyl-2-nitrothiophen-3-amine

| Contact Type | Predicted Contribution (%) | Description |

|---|---|---|

| O···H / H···O | ~35-40% | Represents hydrogen bonds between the nitro-group oxygens and amine-group hydrogens. nih.govresearchgate.net |

| H···H | ~20-25% | Van der Waals interactions between hydrogen atoms on adjacent molecules. nih.govresearchgate.net |

| C···H / H···C | ~5-10% | Weak interactions involving the thiophene ring and methyl group hydrogens. nih.gov |

| S···H / H···S | ~5-10% | Interactions involving the sulfur atom of the thiophene ring. nih.gov |

Note: Percentages are illustrative and based on data from a structurally similar compound. nih.govresearchgate.net

Based on a thorough review of available scientific literature, there is currently no specific published research data for the compound 5-Methyl-2-nitrothiophen-3-amine that addresses the detailed computational and theoretical investigations requested in the provided outline.

Searches for crystal structure prediction, Hirshfeld surface analysis, theoretical examinations of polymorphism, or computational elucidations of reaction mechanisms and transition states for this specific molecule did not yield relevant results. While computational studies and crystal structure analyses have been performed on structurally similar thiophene derivatives, this information does not directly apply to 5-Methyl-2-nitrothiophen-3-amine.

Therefore, it is not possible to generate a scientifically accurate article that adheres strictly to the requested outline for the specified compound. Providing an article based on related but different compounds would not meet the explicit requirement of focusing solely on "5-Methyl-2-nitrothiophen-3-amine."

Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For 5-Methyl-2-nitrothiophen-3-amine, the spectra would be dominated by signals from the amine (NH₂), nitro (NO₂), methyl (CH₃), and thiophene (B33073) ring moieties.

The primary amine group (-NH₂) is expected to show two distinct N-H stretching bands in the region of 3400-3250 cm⁻¹. The asymmetric stretch typically appears at a higher wavenumber than the symmetric stretch. Additionally, a characteristic N-H bending (scissoring) vibration should be observable in the 1650-1580 cm⁻¹ range. A broad N-H wagging band can also be expected between 910-665 cm⁻¹.

The nitro group (-NO₂) will exhibit two strong stretching vibrations: an asymmetric stretch typically found between 1560-1520 cm⁻¹ and a symmetric stretch in the 1360-1345 cm⁻¹ range. The C-N stretching vibration for an aromatic amine is anticipated to be a strong band in the 1335-1250 cm⁻¹ region.

The thiophene ring itself will produce a series of characteristic C-H and C=C stretching and bending vibrations. Aromatic C-H stretching bands are generally found just above 3000 cm⁻¹. The C=C stretching vibrations of the thiophene ring would appear in the 1600-1400 cm⁻¹ region. The C-S stretching vibration of the thiophene ring is typically weaker and found at lower wavenumbers.

The methyl group (-CH₃) would be identified by its C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

Raman spectroscopy would provide complementary information. While N-H and O-H stretches are often weak in Raman spectra, the symmetric nitro stretch and the aromatic ring vibrations are typically strong, aiding in a comprehensive vibrational assignment.

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for 5-Methyl-2-nitrothiophen-3-amine

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Amine (-NH₂) | Asymmetric N-H Stretch | 3400 - 3300 | Medium |

| Symmetric N-H Stretch | 3330 - 3250 | Medium | |

| N-H Bend (Scissor) | 1650 - 1580 | Medium-Strong | |

| N-H Wag | 910 - 665 | Strong, Broad | |

| Nitro (-NO₂) | Asymmetric N=O Stretch | 1560 - 1520 | Strong |

| Symmetric N=O Stretch | 1360 - 1345 | Strong | |

| Aromatic Thiophene | C-H Stretch | > 3000 | Medium-Weak |

| C=C Stretch | 1600 - 1400 | Medium-Strong | |

| Methyl (-CH₃) | C-H Stretch | < 3000 | Medium |

| C-H Bend | ~1450 and ~1375 | Medium | |

| C-N Bond | C-N Stretch (Aromatic) | 1335 - 1250 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of 5-Methyl-2-nitrothiophen-3-amine, the protons would exhibit distinct chemical shifts based on their electronic environments. The methyl group protons (CH₃) attached to the thiophene ring would likely appear as a singlet in the upfield region, estimated around δ 2.0-2.5 ppm. The single proton on the thiophene ring (H-4) would also produce a singlet, expected further downfield due to the influence of the adjacent electron-withdrawing nitro group and the thiophene ring current. Its chemical shift would likely be in the δ 6.5-7.5 ppm range. The protons of the amine group (-NH₂) would typically appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but generally expected in the δ 3.5-5.0 ppm range.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon of the methyl group would be found at the highest field, likely between δ 15-25 ppm. The five carbons of the thiophene ring would have distinct signals in the aromatic region (δ 100-150 ppm). The carbon bearing the nitro group (C-2) and the carbon bearing the amine group (C-3) would be significantly influenced by these substituents. The carbon attached to the electron-withdrawing nitro group (C-2) would be shifted downfield, while the carbon attached to the electron-donating amine group (C-3) would be shifted upfield relative to an unsubstituted thiophene. The quaternary carbons (C-2, C-3, C-5) may show weaker signals.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Methyl-2-nitrothiophen-3-amine

| ¹H NMR | ¹³C NMR | |||

| Proton Type | Predicted δ (ppm) | Multiplicity | Carbon Type | Predicted δ (ppm) |

| -CH₃ | 2.0 - 2.5 | Singlet (s) | -CH₃ | 15 - 25 |

| -NH₂ | 3.5 - 5.0 | Broad Singlet (br s) | C-4 | 100 - 115 |

| Thiophene H-4 | 6.5 - 7.5 | Singlet (s) | C-3 | 120 - 135 |

| C-5 | 135 - 150 | |||

| C-2 | 145 - 160 |

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular formula for 5-Methyl-2-nitrothiophen-3-amine is C₅H₆N₂O₂S, giving it a molecular weight of approximately 174.18 g/mol . In a high-resolution mass spectrum, the molecular ion peak (M⁺) would be observed at a precise m/z value corresponding to this mass.

The fragmentation of 5-Methyl-2-nitrothiophen-3-amine under electron ionization (EI) would likely proceed through several key pathways. Common fragmentations would include the loss of the nitro group (NO₂, 46 Da) or a portion of it, such as the loss of NO (30 Da) or O (16 Da). Cleavage of the methyl group (CH₃, 15 Da) is also a probable fragmentation pathway. The thiophene ring itself could undergo characteristic cleavages, leading to smaller sulfur-containing fragments. Analyzing these fragment ions helps to piece together the molecular structure and confirm the identity of the compound.

Table 3: Predicted Mass Spectrometry Fragments for 5-Methyl-2-nitrothiophen-3-amine

| Ion | m/z (Nominal) | Identity |

| [M]⁺ | 174 | Molecular Ion |

| [M - NO₂]⁺ | 128 | Loss of nitro group |

| [M - CH₃]⁺ | 159 | Loss of methyl group |

| [M - NO]⁺ | 144 | Loss of nitric oxide |

X-ray Diffraction (XRD) Analysis for Single Crystal and Powder Structures

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no published crystal structure for 5-Methyl-2-nitrothiophen-3-amine is currently available, this technique would provide invaluable information if suitable crystals could be grown.

A single-crystal XRD analysis would determine the precise bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the packing arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the amine and nitro groups. The planarity of the thiophene ring and the orientation of the substituents would be definitively established. Given the presence of both hydrogen bond donors (amine) and acceptors (nitro), extensive hydrogen bonding networks would be expected to play a significant role in the crystal packing.

Powder X-ray diffraction (PXRD) would be used to analyze a polycrystalline sample. The resulting diffraction pattern serves as a unique "fingerprint" for the crystalline phase of the compound. This technique is crucial for phase identification, purity assessment, and for studying polymorphism—the ability of a compound to exist in multiple crystal forms. Related molecules, such as the extensively studied compound ROY (5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile), are known for their remarkable polymorphism, existing in numerous crystalline forms with different colors and properties. It is conceivable that 5-Methyl-2-nitrothiophen-3-amine could also exhibit polymorphism, and PXRD would be the primary tool for identifying and distinguishing between different potential polymorphs.

Applications in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate in Heterocyclic Chemistry

5-Methyl-2-nitrothiophen-3-amine serves as a crucial building block in the synthesis of a variety of heterocyclic compounds. Its unique structure, featuring a thiophene (B33073) ring substituted with methyl, nitro, and amine groups, provides multiple reactive sites for further chemical modifications. The amine group can readily undergo condensation reactions with aldehydes or ketones to form Schiff bases, which are versatile intermediates themselves. iucr.org For instance, the reaction of 5-nitrothiophene-2-carbaldehyde with 2-methyl-3-nitroaniline (B147196) yields a Schiff base, demonstrating a common synthetic route involving related thiophene derivatives. iucr.orgnih.gov This reactivity allows for the construction of more complex molecular architectures.

Thiophene-containing molecules are of significant interest in medicinal chemistry due to their potential pharmacological properties. iucr.orgnih.gov The reactivity of the nitro group, often through reduction to an amino group, and the nucleophilicity of the amine and the thiophene ring itself, enable the construction of various fused and substituted heterocyclic systems. These systems are prevalent in many natural products and pharmacologically active compounds. iucr.orgnih.gov The general order of reactivity for electrophilic substitution in five-membered aromatic heterocycles is pyrrole (B145914) >> furan (B31954) > thiophene > benzene, highlighting the activated nature of the thiophene ring for such reactions. msu.edu

The synthesis of 2-aminothiophenes is a well-established area of organic chemistry, with numerous methods available for their preparation. nih.gov This accessibility further enhances the utility of 5-Methyl-2-nitrothiophen-3-amine and its derivatives as intermediates. The presence of the nitro group in the starting material offers a strategic advantage, as it can be selectively reduced at various stages of a synthetic sequence to introduce an amino group, which can then be further functionalized.

Precursor for the Construction of Complex Organic Scaffolds and Chemical Libraries

The inherent reactivity and functionality of 5-Methyl-2-nitrothiophen-3-amine make it an excellent precursor for generating complex organic scaffolds and diverse chemical libraries. The ability to perform various chemical transformations on the thiophene core and its substituents allows for the systematic construction of a wide array of molecules.

For example, the amine group can be a starting point for the synthesis of pyrazole (B372694) derivatives. Research has shown the design and synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives as potential antituberculosis agents. nih.gov This work highlights how the nitrothiophene moiety can be incorporated into more complex heterocyclic systems with specific biological targets in mind.

Furthermore, the thiophene ring can be functionalized through chemo- and regioselective reactions, such as Br/Li exchange, to introduce various substituents. mdpi.com This allows for the creation of multi-functionalized thiophenes that can be used to build diverse molecular libraries. By systematically varying the substituents on the thiophene ring and the groups derived from the amine and nitro functionalities, chemists can generate a large number of structurally related compounds for high-throughput screening in drug discovery and materials science.

The development of such libraries is crucial for identifying new lead compounds with desired biological activities or material properties. The versatility of the 5-Methyl-2-nitrothiophen-3-amine scaffold provides a solid foundation for combinatorial chemistry approaches aimed at exploring vast chemical spaces.

Rational Design of Derivatives for Targeted Chemical Properties

The structural features of 5-Methyl-2-nitrothiophen-3-amine allow for the rational design of derivatives with specific, targeted chemical properties. By understanding the structure-property relationships of thiophene-containing compounds, chemists can modify the parent molecule to fine-tune its electronic, optical, and biological characteristics.

For instance, the introduction of different substituents can alter the lipophilicity, solubility, and electronic nature of the resulting molecules. In a study focused on developing antituberculosis agents, a nitrothiophene core was incorporated into pyrazole derivatives to improve solubility and reduce potential toxicity compared to their nitrofuran counterparts. nih.gov The design process involved studying stereo-electronic properties like HOMO, LUMO, and the HOMO-LUMO gap to predict the molecules' behavior. nih.gov

The imine bond formed from the condensation of the amine group is known to influence electronic properties and solubility in different media. iucr.org By carefully selecting the aldehyde or ketone reactant, derivatives with tailored properties can be synthesized. This approach is fundamental in drug design, where modifications are made to a lead compound to optimize its efficacy and reduce side effects. nih.govnih.gov

The following table showcases examples of how derivatives of nitrothiophenes are designed for specific applications:

| Derivative Class | Targeted Property | Application |

| Pyrazole derivatives | Improved solubility, potential antituberculosis activity | Medicinal Chemistry nih.gov |

| Schiff bases | Modified electronic properties and solubility | Synthetic Chemistry, Materials Science iucr.org |

| Thiophene sulfonamides | High in vitro activity against T. cruzi | Medicinal Chemistry fiocruz.br |

This targeted approach allows for the creation of molecules with optimized performance for a given application, be it in medicine or materials science.

Exploration as a Building Block in Functional Materials (e.g., optoelectronic applications, NLO materials)

Thiophene derivatives are increasingly being investigated for their potential in functional materials, particularly in the fields of optoelectronics and nonlinear optics (NLO). The π-conjugated system of the thiophene ring provides a basis for creating materials with interesting electronic and optical properties. While direct research on 5-Methyl-2-nitrothiophen-3-amine in this context is not extensively documented in the provided results, the properties of related thiophene derivatives suggest its potential.

Thiophene-containing compounds are being explored for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. ontosight.ai The unique molecular structure of these compounds allows them to be used as building blocks for creating semiconducting materials. ontosight.aiontosight.ai The presence of electron-withdrawing groups, such as the nitro group, and electron-donating groups can be used to tune the electronic energy levels (HOMO/LUMO) of the material, which is crucial for efficient charge injection and transport in electronic devices.

The potential for 5-Methyl-2-nitrothiophen-3-amine and its derivatives in this area is significant. The combination of the electron-rich thiophene ring and the electron-withdrawing nitro group can lead to molecules with large dipole moments and second-order hyperpolarizabilities, which are desirable characteristics for NLO materials. Functional materials like perovskites and quantum dots are being heavily researched for their exceptional optoelectronic properties, and organic molecules with tailored structures, such as derivatives of 5-Methyl-2-nitrothiophen-3-amine, could offer complementary or enhanced functionalities. mdpi.com

The following table summarizes the key properties of functional materials relevant to optoelectronics and how thiophene derivatives could contribute:

| Property | Importance in Optoelectronics | Potential Contribution of Thiophene Derivatives |

| High Absorption Coefficients | Efficient light harvesting in solar cells and photodetectors. | The π-conjugated system of the thiophene ring can be modified to absorb light at specific wavelengths. |

| Tunable Energy Levels (HOMO/LUMO) | Optimization of charge injection and transport in OLEDs and solar cells. | Introduction of electron-donating and -withdrawing groups allows for precise tuning of energy levels. |

| High Charge Carrier Mobility | Efficient transport of charge carriers in transistors and solar cells. | The ordered packing of thiophene-based molecules in the solid state can facilitate high charge mobility. |

Further research into the synthesis and characterization of well-defined oligomers and polymers derived from 5-Methyl-2-nitrothiophen-3-amine could unlock its full potential as a building block for advanced functional materials.

Development of Novel Synthetic Methodologies Utilizing the Thiophene Core

The rich chemistry of the thiophene ring provides a platform for the development of novel synthetic methodologies. The regioselectivity of reactions on substituted thiophenes is a key area of investigation, and 5-Methyl-2-nitrothiophen-3-amine presents an interesting case study for exploring such transformations.

Recent advances in synthetic organic chemistry have focused on developing green and efficient methods for the synthesis of 2-aminothiophenes. nih.gov These methods often involve multicomponent reactions or catalyzed pathways that offer advantages in terms of atom economy and reduced waste. The principles learned from these studies can be applied to develop new reactions starting from 5-Methyl-2-nitrothiophen-3-amine.

For example, catalyst-free regioselective reactions have been developed to introduce functional groups at specific positions on the thiophene ring. nih.gov The development of such methodologies is crucial for the efficient and controlled synthesis of complex molecules. The presence of multiple, distinct functional groups on 5-Methyl-2-nitrothiophen-3-amine allows for the exploration of chemoselective reactions, where one functional group reacts in the presence of others.

The synthesis of multi-functionalized thiophenes often relies on chemo- and regioselective Br/Li exchange reactions. mdpi.com Applying these techniques to derivatives of 5-Methyl-2-nitrothiophen-3-amine could open up new avenues for creating complex and diverse molecular structures. The development of such synthetic protocols is not only of academic interest but also has practical implications for the production of fine chemicals and pharmaceuticals.

Future Research Directions and Unexplored Avenues for 5 Methyl 2 Nitrothiophen 3 Amine

Development of Sustainable and Green Synthetic Routes

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research on 5-Methyl-2-nitrothiophen-3-amine should prioritize the development of sustainable and green synthetic routes. Traditional methods for the synthesis of nitroaromatic compounds often involve harsh reagents and generate significant waste. rsc.org Green chemistry principles offer a roadmap for improvement, focusing on aspects such as atom economy, use of renewable feedstocks, and avoidance of hazardous substances.

Future investigations could explore:

Catalytic Nitration: Moving away from stoichiometric nitrating agents, research into catalytic systems using solid acid catalysts or metal-organic frameworks (MOFs) could offer a more sustainable approach to introducing the nitro group onto the thiophene (B33073) ring. nih.govmdpi.com Thiophene-functionalized MOFs, for instance, have already demonstrated their utility as green heterogeneous catalysts in other organic transformations. mdpi.com

Alternative Solvents: The use of greener solvents like water, ionic liquids, or supercritical CO2 should be investigated to replace traditional volatile organic compounds. nih.gov Studies on nucleophilic aromatic substitution on nitrothiophenes have already shown that ionic liquids can accelerate reaction rates compared to conventional solvents. nih.gov

Flow Chemistry: Continuous flow synthesis offers enhanced safety, better heat and mass transfer, and easier scalability compared to batch processes. Developing a flow-based synthesis for 5-Methyl-2-nitrothiophen-3-amine could lead to a more efficient and safer production method.

Bio-catalysis: The use of enzymes for the synthesis of functionalized heterocycles is a growing field. Exploring enzymatic routes for the amination or other functionalization steps could provide highly selective and environmentally friendly synthetic pathways.

Investigation of Unprecedented Reactivity Patterns and Domino Processes

The unique electronic nature of 5-Methyl-2-nitrothiophen-3-amine, with its electron-donating amino group and electron-withdrawing nitro group on a thiophene scaffold, suggests a rich and largely unexplored reactivity profile. Future research should aim to uncover novel reactivity patterns and exploit them in domino reactions for the efficient construction of complex molecules.

Key areas for exploration include:

Domino Reactions: The strategic positioning of the functional groups in 5-Methyl-2-nitrothiophen-3-amine makes it an ideal candidate for domino reactions, where multiple bond-forming events occur in a single synthetic operation. acs.org For instance, the amine functionality could initiate a sequence of reactions, leading to the rapid assembly of polycyclic heterocyclic systems. The development of domino reactions for the synthesis of tetrasubstituted thiophenes from simple starting materials has already been demonstrated. nih.gov

Metal-Catalyzed Cross-Coupling Reactions: The thiophene core can be further functionalized using modern cross-coupling methodologies. Research could focus on selective C-H activation or coupling at the remaining unsubstituted positions on the thiophene ring to introduce further complexity.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the nitro-substituted thiophene ring makes it susceptible to nucleophilic attack. Systematic studies on the SNAr reactions of 5-Methyl-2-nitrothiophen-3-amine with various nucleophiles could lead to a diverse library of new derivatives with potentially interesting properties. nih.gov

Reduction of the Nitro Group: The selective reduction of the nitro group to an amino group would yield a diamine derivative, a valuable building block for polymers and other functional materials. Research into chemoselective reduction methods that leave the thiophene ring intact would be highly valuable. youtube.com

Advanced Spectroscopic Characterization Beyond Routine Methods

While routine spectroscopic methods like 1H and 13C NMR are essential for basic characterization, a deeper understanding of the structural and electronic properties of 5-Methyl-2-nitrothiophen-3-amine requires the application of more advanced techniques.

Future research should employ:

Solid-State NMR (ssNMR): To gain insights into the molecular packing and intermolecular interactions in the solid state, 15N and 13C solid-state NMR studies would be invaluable. nih.govnih.gov Such studies have been successfully applied to other nitroaromatic compounds to probe the local environment of the nitro group. nih.gov

Two-Dimensional (2D) NMR Spectroscopy: Advanced 2D NMR techniques, such as HSQC, HMBC, and NOESY, can provide unambiguous assignment of all proton and carbon signals and reveal through-bond and through-space correlations. researchgate.netmdpi.com These techniques are particularly useful for resolving overlapping signals in complex aromatic systems and have been used to characterize other thiophene derivatives. rsc.orgscispace.com

Advanced Vibrational Spectroscopy: Techniques like Raman and surface-enhanced Raman spectroscopy (SERS) could provide detailed information about the vibrational modes of the molecule, particularly the nitro group, and how they are influenced by the local environment and intermolecular interactions.

Integration into Supramolecular Architectures and Self-Assembling Systems

The presence of both hydrogen bond donors (amino group) and acceptors (nitro group), along with the aromatic thiophene core, makes 5-Methyl-2-nitrothiophen-3-amine a promising building block for the construction of supramolecular architectures through self-assembly.

Future research in this area could focus on:

Crystal Engineering: Systematic studies of the crystallization of 5-Methyl-2-nitrothiophen-3-amine and its derivatives could reveal predictable patterns of intermolecular interactions, such as hydrogen bonds and π-π stacking. rsc.org This knowledge can be used to design and synthesize new crystalline materials with desired properties. The interplay of amino and nitro groups in directing intermolecular interactions has been studied in other aromatic systems. nih.govbeilstein-journals.org

Self-Assembly in Solution: Investigating the self-assembly behavior of this molecule in various solvents could lead to the formation of well-defined nanostructures, such as nanofibers, vesicles, or gels. The balance of hydrophobic and hydrophilic interactions, along with specific hydrogen bonding motifs, will govern the self-assembly process. The self-assembly of other aromatic amino acids has been shown to lead to rigid supramolecular materials. acs.orgrsc.org

Host-Guest Chemistry: The thiophene ring and its substituents could act as a host for specific guest molecules, leading to applications in sensing or separation.

Co-crystals: Forming co-crystals of 5-Methyl-2-nitrothiophen-3-amine with other molecules could lead to new materials with tailored physical and chemical properties.

Synergistic Application of Computational and Experimental Approaches for Predictive Chemistry

The combination of computational modeling and experimental work offers a powerful paradigm for accelerating the discovery and development of new functional molecules. For 5-Methyl-2-nitrothiophen-3-amine, this synergistic approach can provide deep insights into its properties and reactivity, guiding experimental efforts.

Future research should integrate:

Density Functional Theory (DFT) Calculations: DFT methods can be employed to predict a wide range of properties, including molecular geometry, electronic structure (HOMO-LUMO energies), vibrational frequencies, and NMR chemical shifts. researchgate.netnih.gov These calculations can help in interpreting experimental data and understanding the influence of the methyl, nitro, and amino groups on the properties of the thiophene ring. nih.govbeilstein-journals.org

Predictive Reactivity Models: Computational models can be developed to predict the reactivity of different sites on the molecule, guiding the design of new synthetic transformations. rsc.org For example, Fukui function analysis can identify the most electrophilic and nucleophilic sites, predicting the outcome of chemical reactions.

Modeling of Supramolecular Interactions: Computational methods can be used to model the intermolecular interactions that drive self-assembly, helping to predict and understand the formation of supramolecular architectures.

Virtual Screening: Computational screening of virtual libraries of derivatives of 5-Methyl-2-nitrothiophen-3-amine can identify candidates with desired electronic or other properties for subsequent experimental validation.

By systematically exploring these future research directions, the scientific community can unlock the full potential of 5-Methyl-2-nitrothiophen-3-amine, paving the way for new discoveries and applications in materials science, medicinal chemistry, and beyond.

Q & A

Q. What synthetic strategies are recommended for preparing 5-methyl-2-nitrothiophen-3-amine, and how do substituent directing effects influence the reaction pathway?

Methodological Answer: Synthesis typically begins with functionalizing a thiophene precursor. For example, nitration of 5-methylthiophen-3-amine requires careful control of reaction conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration. The methyl group at position 5 is electron-donating, directing electrophilic substitution to the less hindered position 2. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the nitro derivative. Validate regioselectivity using computational tools like DFT to predict charge distribution .

Q. How can spectroscopic ambiguities in characterizing 5-methyl-2-nitrothiophen-3-amine be resolved, particularly with electron-withdrawing groups?

Methodological Answer: The nitro group induces deshielding in NMR spectra. For ¹H NMR, use deuterated DMSO to resolve splitting patterns caused by amine protons. In ¹³C NMR, DEPT-135 helps distinguish quaternary carbons. Cross-validate with IR (N–O stretch ~1520 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Conflicting assignments can be addressed by comparing experimental data with computed spectra (Gaussian or ORCA) .

Q. What purification techniques are optimal for isolating 5-methyl-2-nitrothiophen-3-amine from byproducts?

Methodological Answer: Use gradient elution in flash chromatography (hexane:ethyl acetate 4:1 to 1:1) to separate nitro isomers. For persistent impurities, recrystallization from ethanol/water mixtures improves purity. Monitor via TLC (Rf ~0.3 in 3:1 ethyl acetate/hexane). Advanced techniques like preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) may be required for polar byproducts.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict and rationalize the reactivity of 5-methyl-2-nitrothiophen-3-amine in electrophilic substitutions?

Methodological Answer: Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. The nitro group deactivates the ring, but the methyl group at position 5 creates localized electron density. Compare Fukui indices to predict sites for further functionalization (e.g., halogenation). Validate predictions experimentally via kinetic studies under varying conditions .

Q. How should crystallographic data discrepancies (e.g., bond length anomalies) be addressed in structural studies of 5-methyl-2-nitrothiophen-3-amine derivatives?

Methodological Answer: Use SHELXL for refinement, applying TWIN and BASF commands to model twinning if Rint > 0.05 . For bond-length conflicts, cross-check with neutron diffraction data or Hirshfeld surface analysis (CrystalExplorer). Compare with analogous structures in the Cambridge Structural Database (CSD) to identify outliers. ORTEP-3 can visualize thermal ellipsoids to assess disorder .

Q. What mechanistic insights explain contradictory reactivity in nucleophilic aromatic substitution (NAS) reactions involving 5-methyl-2-nitrothiophen-3-amine?

Methodological Answer: The nitro group activates the ring for NAS but steric hindrance from the methyl group may reduce accessibility. Conduct Hammett studies with substituent variations to quantify electronic vs. steric effects. Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation. Contrast with catalyst-free electrophilic substitutions, as demonstrated in similar thiophene systems .

Q. How can solvent effects and pH be optimized to stabilize 5-methyl-2-nitrothiophen-3-amine in aqueous reaction systems?

Methodological Answer: Use buffered solutions (pH 6–8) to prevent amine protonation, which reduces solubility. Solvent polarity (measured by ET(30)) impacts stability: acetonitrile or DMF enhances solubility without side reactions. Conduct stability assays via HPLC-UV at varying pH and temperatures (25–60°C) to identify degradation pathways.

Data Analysis & Contradiction Resolution

Q. How should researchers reconcile conflicting spectroscopic and computational data for 5-methyl-2-nitrothiophen-3-amine?

Methodological Answer: Systematically vary computational parameters (basis sets, solvation models) to match experimental NMR shifts. For IR discrepancies, compare computed vibrational modes with experimental bands. If inconsistencies persist, consider tautomerism or crystal packing effects. Cross-reference with X-ray structures to validate molecular geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。